

A Comparative Crystallographic Analysis of Dihalogenated Benzonitrile Derivatives

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Compound of Interest

Compound Name: 3-Chloro-5-iodobenzonitrile

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For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures, providing critical insights into intermolecular interactions that govern biological activity and material properties. This guide offers a comparative analysis of the crystallographic data of 3,5-disubstituted benzonitrile derivatives, with a focus on providing the detailed experimental data necessary for informed research and development.

While crystallographic data for **3-Chloro-5-iodobenzonitrile** is not publicly available, this guide presents a comparative analysis of closely related dihalogenated benzonitrile derivatives. The presented data for 4-amino-3,5-difluorobenzonitrile and 3,5-dibromobenzonitrile offers valuable insights into the structural effects of varying halogen substituents on the benzonitrile scaffold.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for two dihalogenated benzonitrile derivatives, providing a basis for structural comparison.

Parameter	4-amino-3,5-difluorobenzonitrile	3,5-dibromobenzonitrile
Chemical Formula	C ₇ H ₄ F ₂ N ₂	C ₇ H ₃ Br ₂ N
Molecular Weight	154.12 g/mol	260.92 g/mol
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /n	Pnma
Unit Cell Dimensions		
a	6.978(3) Å	13.789(3) Å
b	7.421(3) Å	13.880(3) Å
c	12.593(5) Å	4.0380(8) Å
α	90°	90°
β	91.88(3)°	90°
γ	90°	90°
Volume	651.5(5) Å ³	772.5(3) Å ³
Z	4	4
Density (calculated)	1.570 g/cm ³	2.245 g/cm ³
Radiation type	MoKα	MoKα
Wavelength	0.71073 Å	0.71073 Å
Temperature	150(2) K	293(2) K
R-factor	0.052	0.042
Data Source	--INVALID-LINK--	--INVALID-LINK--

Experimental Protocols

The determination of crystal structures for small molecules like the benzonitrile derivatives discussed here follows a standardized workflow.^[1] The protocols outlined below are

representative of the methodologies employed to obtain the data presented in this guide.

Crystal Growth

Single crystals of suitable quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents for this purpose include ethanol, methanol, acetone, or mixtures thereof. The process involves dissolving the purified compound in a minimal amount of the chosen solvent, followed by slow evaporation at a constant temperature over several days to weeks.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head, typically under a stream of cold nitrogen gas to minimize thermal motion and radiation damage. Data is collected using a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., MoK α or CuK α radiation) and a detector (e.g., CCD or CMOS). The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

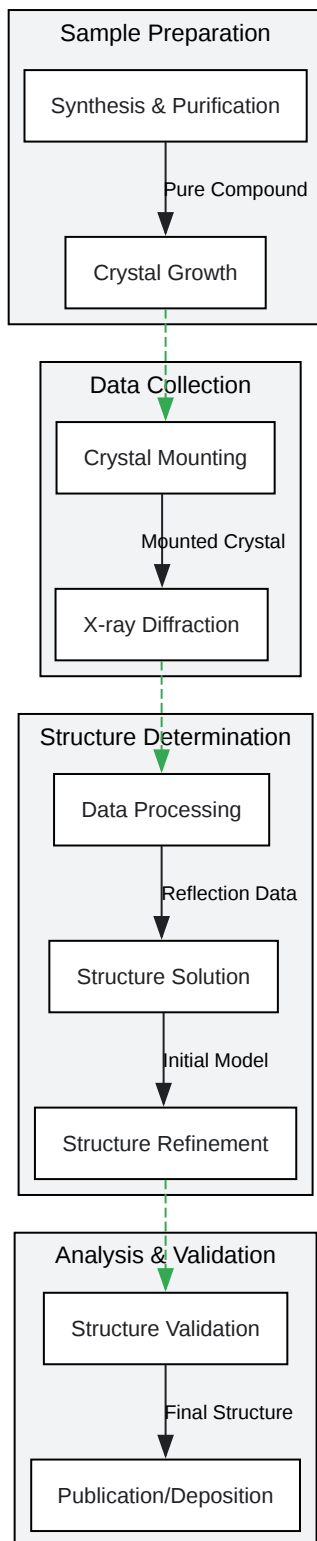
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using full-matrix least-squares techniques. In the final stages of refinement, hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed using parameters such as the R-factor and goodness-of-fit.

Experimental Workflow

The following diagram illustrates the typical workflow for the X-ray crystallography of a small molecule, from sample preparation to the final structural analysis.

Experimental Workflow for Small Molecule X-ray Crystallography

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Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule.

This guide provides a foundational comparison of dihalogenated benzonitrile derivatives based on available crystallographic data. For researchers working with **3-Chloro-5-iodobenzonitrile** or similar compounds, the presented data and protocols offer a valuable reference for experimental design and structural analysis. The detailed understanding of the three-dimensional arrangement of these molecules is a critical step in the rational design of new materials and therapeutic agents.

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References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
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